3-Amino-3-deoxyglucose

Catalog No.
S531585
CAS No.
576-44-3
M.F
C6H13NO5
M. Wt
179.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-3-deoxyglucose

CAS Number

576-44-3

Product Name

3-Amino-3-deoxyglucose

IUPAC Name

(2R,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C6H13NO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2,7H2/t3-,4+,5+,6+/m0/s1

InChI Key

FOEXHEVNPRRHDY-SLPGGIOYSA-N

SMILES

C(C(C(C(C(C=O)O)N)O)O)O

Solubility

Soluble in DMSO

Synonyms

3-amino-3-deoxyglucose, kanosamine

Canonical SMILES

C(C(C(C(C(C=O)O)N)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)N)O)O)O

Description

The exact mass of the compound 3-Amino-3-deoxyglucose is 179.08 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Hexosamines - Glucosamine - Supplementary Records. It belongs to the ontological category of D-kanosamine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Origin and Biosynthesis

3-Amino-3-deoxyglucose (also known as kanosamine) is a naturally occurring molecule found in certain bacteria, particularly Streptomyces species []. While the detailed biosynthesis pathway for kanosamine within these bacteria is not fully elucidated, research suggests it might be derived from glucose through enzymatic modification [].

Potential as an Antifungal Agent

Studies have shown that 3-amino-3-deoxyglucose exhibits antifungal activity against various fungal pathogens, including Candida albicans and Aspergillus fumigatus []. The mechanism of action is still under investigation, but it's believed that 3-amino-3-deoxyglucose might interfere with fungal cell wall synthesis or disrupt glucose transport within the fungal cells [].

Applications in Studying Cellular Processes

Due to its structural similarity to glucose, 3-amino-3-deoxyglucose can be used as a research tool to investigate cellular glucose uptake and metabolism. Since cells generally cannot distinguish between the two molecules, 3-amino-3-deoxyglucose can be labeled with radioactive isotopes or fluorescent tags and used to track glucose transport pathways within cells []. This approach helps scientists understand how cells regulate glucose uptake and utilize it for energy production.

Inhibition of Efflux Pumps

Research suggests that 3-amino-3-deoxyglucose may act as an inhibitor of efflux pumps in certain organisms like baker's yeast (Saccharomyces cerevisiae) []. Efflux pumps are cellular mechanisms that expel unwanted molecules from the cell. By inhibiting these pumps, 3-amino-3-deoxyglucose could potentially enhance the delivery of therapeutic drugs or antibiotics into cells.

3-Amino-3-deoxyglucose is an amino sugar derived from glucose. It features an amino group at the third carbon and lacks a hydroxyl group at the same position. This modification alters its properties compared to glucose and other related compounds. The molecular formula for 3-amino-3-deoxyglucose is C₆H₁₃N₁O₅, and it exists primarily in its D-form as 3-amino-3-deoxy-D-glucose.

  • Studies suggest 3-ADG may inhibit the efflux (pumping out) of glucose from cells []. This could be due to its structural similarity to glucose, allowing it to interact with cellular transporters. However, the exact mechanism requires further investigation.
  • Information on the safety profile of 3-ADG, including its toxicity and flammability, is not available in openly accessible scientific publications.
Due to its functional groups. Notably, it can react with alpha-oxoaldehydes such as glyoxal and methylglyoxal under physiological conditions. These reactions can lead to the formation of advanced glycation end products, which are implicated in diabetic complications . The kinetics of these reactions indicate that 3-amino-3-deoxyglucose can scavenge reactive carbonyl species effectively .

3-Amino-3-deoxyglucose exhibits significant biological activity, particularly as an antibiotic. It has been shown to inhibit the growth of certain microorganisms, including Saccharomyces cerevisiae (baker's yeast) . Additionally, it plays a role in metabolic processes by inhibiting glucose efflux from cells, thus potentially influencing glucose homeostasis .

Several methods exist for synthesizing 3-amino-3-deoxyglucose:

  • Biosynthesis: It can be produced by certain bacteria through the incorporation of labeled glucose molecules .
  • Chemical Synthesis: A common synthetic route involves the modification of glucopyranosides or related sugar derivatives through various chemical transformations to introduce the amino group at the appropriate position .

The unique properties of 3-amino-3-deoxyglucose lend it to multiple applications:

  • Antibiotic Development: Its ability to inhibit microbial growth makes it a candidate for antibiotic formulations .
  • Research Tool: It serves as a valuable tool in biochemical research for studying carbohydrate metabolism and glycation processes.
  • Potential Therapeutic Agent: Due to its effects on glucose metabolism, it may have implications in diabetes management and treatment strategies.

Studies have shown that 3-amino-3-deoxyglucose interacts with various biomolecules, influencing metabolic pathways. Its ability to inhibit glucose transport suggests potential interactions with glucose transporters and other proteins involved in carbohydrate metabolism . Additionally, its reactivity with carbonyl compounds may contribute to its biological effects by modulating oxidative stress responses.

Several compounds share structural similarities with 3-amino-3-deoxyglucose. Here are some notable examples:

Compound NameStructure/Functional GroupUnique Features
GlucoseAldohexosePrimary energy source for cells
GalactoseC-4 epimer of glucoseImportant in lactose metabolism
MannoseC-2 epimer of glucoseInvolved in glycoprotein synthesis
N-AcetylglucosamineAcetylated derivativeComponent of chitin and glycosaminoglycans
3-DeoxyglucosoneReactive carbonyl compoundIntermediate in glycation processes

Uniqueness of 3-Amino-3-deoxyglucose

What distinguishes 3-amino-3-deoxyglucose from these compounds is its amino group substitution at the third carbon position, which significantly alters its biological activity and potential therapeutic applications. This modification not only affects its reactivity but also enhances its role as an antibiotic agent compared to other sugars.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.7

Exact Mass

179.08

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8EB87VF7OH

Wikipedia

Aldehydo-D-kanosamine

Dates

Modify: 2023-08-15
1: Vetter ND, Langill DM, Anjum S, Boisvert-Martel J, Jagdhane RC, Omene E, Zheng H, van Straaten KE, Asiamah I, Krol ES, Sanders DA, Palmer DR. A previously unrecognized kanosamine biosynthesis pathway in Bacillus subtilis. J Am Chem Soc. 2013 Apr 24;135(16):5970-3. doi: 10.1021/ja4010255. Epub 2013 Apr 15. PubMed PMID: 23586652.
2: van Straaten KE, Ko JB, Jagdhane R, Anjum S, Palmer DR, Sanders DA. The structure of NtdA, a sugar aminotransferase involved in the kanosamine biosynthetic pathway in Bacillus subtilis, reveals a new subclass of aminotransferases. J Biol Chem. 2013 Nov 22;288(47):34121-30. doi: 10.1074/jbc.M113.500637. Epub 2013 Oct 4. PubMed PMID: 24097983; PubMed Central PMCID: PMC3837154.
3: Guo J, Frost JW. Kanosamine biosynthesis: a likely source of the aminoshikimate pathway's nitrogen atom. J Am Chem Soc. 2002 Sep 11;124(36):10642-3. PubMed PMID: 12207504.
4: Janiak AM, Milewski S. Mechanism of antifungal action of kanosamine. Med Mycol. 2001 Oct;39(5):401-8. PubMed PMID: 12054050.
5: Milner JL, Silo-Suh L, Lee JC, He H, Clardy J, Handelsman J. Production of kanosamine by Bacillus cereus UW85. Appl Environ Microbiol. 1996 Aug;62(8):3061-5. PubMed PMID: 8702302; PubMed Central PMCID: PMC168096.
6: Arakawa K, Müller R, Mahmud T, Yu TW, Floss HG. Characterization of the early stage aminoshikimate pathway in the formation of 3-amino-5-hydroxybenzoic acid: the RifN protein specifically converts kanosamine into kanosamine 6-phosphate. J Am Chem Soc. 2002 Sep 11;124(36):10644-5. PubMed PMID: 12207505.
7: Shang H, Chen J, Handelsman J, Goodman RM. Behavior of pythium Torulosum zoospores during their interaction with tobacco roots and Bacillus cereus. Curr Microbiol. 1999 Apr;38(4):199-204. PubMed PMID: 10069854.
8: Tachibana M, Jung W, Schindler K, Schacht J. Are aminosugars ototoxic? Arch Otorhinolaryngol. 1981;230(2):103-7. PubMed PMID: 7295169.
9: Kevany BM, Rasko DA, Thomas MG. Characterization of the complete zwittermicin A biosynthesis gene cluster from Bacillus cereus. Appl Environ Microbiol. 2009 Feb;75(4):1144-55. doi: 10.1128/AEM.02518-08. Epub 2008 Dec 19. PubMed PMID: 19098220; PubMed Central PMCID: PMC2643575.
10: Sasaki K, Aizawa S, Satomi T, Akutsu H, Kawabata S, Momoki Y, Douros JD. Synthesis and antitumor activity of N-nitrosoureido derivatives of kanosamine. J Antibiot (Tokyo). 1980 May;33(5):517-9. PubMed PMID: 7429976.
11: Floss HG, Yu TW, Arakawa K. The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review. J Antibiot (Tokyo). 2011 Jan;64(1):35-44. doi: 10.1038/ja.2010.139. Epub 2010 Nov 17. Review. PubMed PMID: 21081954.
12: Silo-Suh LA, Stabb EV, Raffel SJ, Handelsman J. Target range of zwittermicin A, an aminopolyol antibiotic from Bacillus cereus. Curr Microbiol. 1998 Jul;37(1):6-11. PubMed PMID: 9625782.
13: Meyer zu Reckendorf W. A simple synthesis of 3-amino-3-deoxy-D-glucose (kanosamine). Angew Chem Int Ed Engl. 1966 Nov;5(11):967. PubMed PMID: 4959563.
14: Vetter ND, Palmer DR. Simultaneous Measurement of Glucose-6-phosphate 3-Dehydrogenase (NtdC) Catalysis and the Nonenzymatic Reaction of Its Product: Kinetics and Isotope Effects on the First Step in Kanosamine Biosynthesis. Biochemistry. 2017 Apr 11;56(14):2001-2009. doi: 10.1021/acs.biochem.7b00079. Epub 2017 Mar 29. PubMed PMID: 28353336.
15: Dolak LA, Castle TM, Dietz A, Laborde AL. 3-Amino-3-deoxyglucose produced by a Streptomyces sp. J Antibiot (Tokyo). 1980 Aug;33(8):900-1. PubMed PMID: 7429991.
16: Fusetani N, Ejima D, Matsunaga S, Hashimoto K, Itagaki K, Akagi Y, Taga N, Suzuki K. 3-Amino-3-deoxy-D-glucose: an antibiotic produced by a deep-sea bacterium. Experientia. 1987 Apr 15;43(4):464-5. PubMed PMID: 3569498.
17: Le Goffic F, Capmau ML, Tangy F, Caminade E. Have deoxystreptamine aminoglycoside antibiotics the same binding site on bacterial ribosomes? J Antibiot (Tokyo). 1980 Aug;33(8):895-9. PubMed PMID: 7000739.
18: Giuliano RM, Kasperowicz S. Synthesis of branched-chain sugars: a stereoselective route to sibirosamine, kansosamine, and vinelose from a common precursor. Carbohydr Res. 1988 Dec 1;183(2):277-85. PubMed PMID: 3214842.
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